molecular formula C10H12ClN3O3 B11771664 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine

Cat. No.: B11771664
M. Wt: 257.67 g/mol
InChI Key: XELZEKNBMZWNDJ-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a morpholine ring attached to a chlorinated and nitrated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine typically involves a multi-step process. One common method includes the following steps:

    Nitration of 4-methylpyridine: The starting material, 4-methylpyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Morpholine, sodium hydride, potassium carbonate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitro and chloro groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine is unique due to its combination of a morpholine ring with a chlorinated and nitrated pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

4-(6-chloro-4-methyl-3-nitropyridin-2-yl)morpholine

InChI

InChI=1S/C10H12ClN3O3/c1-7-6-8(11)12-10(9(7)14(15)16)13-2-4-17-5-3-13/h6H,2-5H2,1H3

InChI Key

XELZEKNBMZWNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCOCC2)Cl

Origin of Product

United States

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